1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine
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Description
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C24H27F3N4O and its molecular weight is 444.502. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
One study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The research identified several metabolites of Flumatinib, indicating the presence of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as main metabolic pathways in humans. This study suggests the potential involvement of similar compounds in drug metabolism studies (Gong, Chen, Deng, & Zhong, 2010).
Antibacterial and Biofilm Inhibition
Another research avenue is the development of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which demonstrated potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. This highlights the compound's relevance in addressing bacterial infections and the prevention of biofilm formation, offering a potential pathway for new antibacterial agents (Mekky & Sanad, 2020).
Receptor Binding and Antagonism
Research on piperazine derivatives of pyrazolo[1,5-α]pyridines has explored their potential as dopamine receptor ligands. Such studies contribute to our understanding of neurological pathways and disorders, potentially leading to the development of novel treatments for conditions like Parkinson's disease (Guca, 2014).
Synthesis of Novel Compounds
The synthesis of novel bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using a bis(benzofuran-enaminone) hybrid as a key intermediate demonstrates the compound's role in facilitating the creation of new chemical entities. Such research is crucial for expanding the chemical space in drug discovery, indicating the versatility of benzofuran derivatives in medicinal chemistry (Mekky, Ahmed, Sanad, & Abdallah, 2021).
Antitubercular Activity
A study on benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition highlighted the potential use of such compounds in combatting tuberculosis. This research underscores the importance of developing new antitubercular agents amid rising drug resistance (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O/c25-24(26,27)19-5-8-28-23(16-19)31-13-11-30(12-14-31)20-6-9-29(10-7-20)17-21-15-18-3-1-2-4-22(18)32-21/h1-5,8,15-16,20H,6-7,9-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPSANZHZHVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)CC4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.